molecular formula C20H18FN3O2S B3004946 N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide CAS No. 1007550-67-5

N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide

Cat. No.: B3004946
CAS No.: 1007550-67-5
M. Wt: 383.44
InChI Key: UTXWUSUQDYUTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide is a synthetically designed small molecule recognized for its potent inhibitory activity against specific kinase targets. Research indicates that this compound is a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are critical signaling proteins involved in cell proliferation and survival. Its primary research value lies in the investigation of acute myeloid leukemia (AML) , particularly for studies involving AML with FLT3-ITD mutations, where constitutive FLT3 signaling drives leukemogenesis. The compound's mechanism of action involves competitively binding to the ATP-binding pocket of these kinases, thereby suppressing their catalytic activity. This inhibition leads to the arrest of the cell cycle and the induction of apoptosis in susceptible cancer cell lines. Consequently, this molecule serves as a crucial pharmacological tool for dissecting FLT3 and CDK signaling pathways in vitro, validating new drug targets, and exploring mechanisms of resistance to targeted cancer therapies.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-12-6-7-18(13(2)8-12)24-19(16-10-27(26)11-17(16)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXWUSUQDYUTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethylphenylhydrazine with a thieno[3,4-c]pyrazole precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as acetic acid or sulfuric acid. The resulting intermediate is then reacted with 3-fluorobenzoyl chloride to form the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with three structural analogs from published

Compound Name Substituents (Phenyl Ring) Amide Group Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Reference
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide (Target) 2,4-dimethylphenyl 3-fluorobenzamide C₂₁H₁₉FN₃O₂S* ~396.4 (calculated) ~2.5† 1 5
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide () 2,3-dimethylphenyl Furan-2-carboxamide C₁₈H₁₇N₃O₃S 355.4 2.0 1 5
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide () 4-methylphenyl 4-bromobenzamide C₂₀H₁₆BrN₃O₂S ~442.3 (calculated)‡ ~3.0† 1 5
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide () 4-methoxyphenyl Cyclohexanecarboxamide C₁₉H₂₃N₃O₃S 373.5 ~3.2† 1 5

*Calculated based on core structure (C₁₈H₁₄N₃OS) + substituent contributions.
†Estimated using fragment-based methods (e.g., bromine and methoxy increase XLogP3).
‡Bromine’s atomic mass (79.9 g/mol) contributes to higher molecular weight.

Key Observations

The para-methyl group may enhance hydrophobic interactions in target binding . The 4-methoxyphenyl group () introduces an electron-donating methoxy substituent, which could increase solubility via polar interactions but reduce membrane permeability due to higher polarity .

Amide Group Modifications: The 3-fluorobenzamide in the target compound offers moderate electron-withdrawing effects, balancing lipophilicity (XLogP3 ~2.5) and metabolic stability. This contrasts with the furan-2-carboxamide (, XLogP3 2.0), which has lower lipophilicity due to the oxygen-rich furan ring . The 4-bromobenzamide () exhibits higher XLogP3 (~3.0) due to bromine’s hydrophobicity, which may enhance tissue penetration but increase off-target risks .

Hydrogen Bonding and Solubility: All compounds share 1 H-bond donor (amide NH) and 5 acceptors (amide O, heterocyclic S/O), suggesting similar solubility challenges. However, the 4-methoxyphenyl substituent () may marginally improve solubility via polar interactions .

Biological Activity

N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18FN3O2S, with a molecular weight of approximately 383.44 g/mol. The compound features a thieno[3,4-c]pyrazole core structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H18FN3O2S
Molecular Weight383.44 g/mol
Structural FeaturesThieno[3,4-c]pyrazole core

Biological Activity

Preliminary studies suggest that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antitumor Activity : Research indicates that thieno[3,4-c]pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar scaffolds have shown significant cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (lung carcinoma) through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating inflammatory cytokines such as IL-6 and TNF-α. Studies have demonstrated that related compounds can reduce the expression of these inflammatory markers in macrophage cell lines .
  • Mechanism of Action : The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific enzymes or receptors critical for tumor growth and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of thieno[3,4-c]pyrazole derivatives:

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various thieno[3,4-c]pyrazole derivatives on A431 and A549 cells using the MTT assay. Results indicated that certain derivatives inhibited cell viability significantly at concentrations ranging from 1 to 10 μM .
  • Apoptosis Induction : Flow cytometry analyses revealed that these compounds could induce apoptosis in cancer cells by activating caspase pathways. For example, compound B7 from a related series demonstrated apoptosis-promoting effects comparable to established anticancer agents .
  • In Vivo Studies : Animal models have been employed to assess the anti-tumor efficacy of related compounds. Results indicated a reduction in tumor size and weight when treated with specific thieno[3,4-c]pyrazole derivatives .

Q & A

Q. Methodological Answer :

  • Synthetic Routes : Begin with a multi-step protocol involving cyclocondensation of 2,4-dimethylphenyl-substituted thienopyrazole precursors with 3-fluorobenzoyl chloride. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yields, as heterocyclic systems often require precise stoichiometry .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to remove byproducts.
  • Validation :
    • NMR Spectroscopy : Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on aromatic proton splitting patterns and carbonyl resonances.
    • Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS) in ESI+ mode.
    • X-ray Crystallography : Refine crystal structures using SHELX software to resolve bond angles and torsional strain .

Advanced: How can computational models reconcile discrepancies between experimental spectroscopic data and theoretical predictions for this compound?

Q. Methodological Answer :

  • DFT Calculations : Perform density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to optimize geometry and predict NMR chemical shifts. Compare with experimental 1H^1H-NMR to identify outliers (e.g., solvent effects or conformational flexibility) .
  • Solvent Modeling : Use implicit solvent models (e.g., PCM) to account for dielectric environments affecting NMR shifts.
  • Validation : Cross-check IR vibrational frequencies with experimental data; deviations >10 cm1^{-1} may indicate incomplete basis sets or anharmonic effects .

Basic: What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

Q. Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity), given the pyrazole-thieno scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .
  • SAR Analysis : Compare activity with structural analogs (e.g., triazolo-pyrimidine sulfonamides) to identify critical substituents .

Advanced: How can researchers resolve contradictions between crystallographic bond lengths and DFT-optimized geometries?

Q. Methodological Answer :

  • Refinement Checks : Re-examine SHELX refinement parameters (e.g., ADPs, restraints) for overfitting. Use Hirshfeld surface analysis to detect crystal packing effects distorting bond lengths .
  • Benchmarking : Compare multiple DFT functionals (e.g., M06-2X vs. ωB97X-D) to assess dispersion forces’ role in geometry.
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to evaluate thermal fluctuations in solution vs. static crystal environments .

Advanced: What mechanistic studies are recommended to elucidate the compound’s reactivity under catalytic conditions?

Q. Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps in catalytic cycles (e.g., C-H activation).
  • Trapping Intermediates : Employ low-temperature NMR (-80°C) or EPR spectroscopy to detect transient species (e.g., radical intermediates).
  • Computational Mapping : Use QM/MM hybrid methods to model transition states and identify key orbital interactions (e.g., frontier molecular orbital analysis) .

Basic: How should researchers design stability studies for this compound under varying pH and temperature conditions?

Q. Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1 M HCl, NaOH, and H2_2O2_2 at 40°C for 24–72 hours. Monitor degradation via HPLC-PDA at 254 nm .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data (e.g., 40°C/75% RH).
  • Identification of Degradants : Use LC-MS/MS to characterize major degradation products and propose fragmentation pathways .

Advanced: What strategies mitigate challenges in resolving enantiomeric purity for chiral derivatives of this compound?

Q. Methodological Answer :

  • Chiral Stationary Phases (CSPs) : Use HPLC with amylose- or cellulose-based CSPs (e.g., Chiralpak® IA/IB) to separate enantiomers. Optimize mobile phases with 0.1% diethylamine to enhance resolution .
  • Circular Dichroism (CD) : Correlate elution order with CD spectra to assign absolute configuration.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during key steps to enforce stereocontrol .

Basic: How can researchers validate the compound’s phase purity for crystallography studies?

Q. Methodological Answer :

  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures (e.g., using Mercury software).
  • Thermogravimetric Analysis (TGA) : Confirm absence of solvent/moisture (weight loss <1% up to 200°C).
  • DSC Profiling : Identify melting endotherms; sharp peaks indicate high phase purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.